Product packaging for 1-(Ethylsulfanyl)propan-2-amine(Cat. No.:CAS No. 331826-46-1)

1-(Ethylsulfanyl)propan-2-amine

Cat. No.: B2424393
CAS No.: 331826-46-1
M. Wt: 119.23
InChI Key: KRVVUNSYQWYLBU-UHFFFAOYSA-N
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Description

1-(Ethylsulfanyl)propan-2-amine (CAS 1342209-15-7) is a sulfur- and nitrogen-containing organic compound with the molecular formula C6H15NS and a molecular weight of 133.26 g/mol. This amine serves as a valuable chemical building block in organic synthesis and medicinal chemistry research. The compound features a propan-2-amine core modified with an ethylsulfanyl group, a structural motif found in various pharmacologically active molecules. Similar ethylsulfanyl-amine scaffolds are frequently employed in the synthesis of complex heterocyclic compounds, such as thiophene derivatives, which are of significant interest in drug discovery for their diverse biological activities . These activities can include potential applications as antidepressants, analgesics, and anti-inflammatory agents, making related building blocks crucial for exploring new therapeutic avenues . As a versatile synthon, this compound can be utilized to develop novel chemical entities for biochemical screening and structure-activity relationship (SAR) studies. This product is intended for use in a controlled laboratory setting by qualified researchers only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13NS B2424393 1-(Ethylsulfanyl)propan-2-amine CAS No. 331826-46-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylsulfanylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NS/c1-3-7-4-5(2)6/h5H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVVUNSYQWYLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance in Contemporary Chemical Synthesis

The bifunctional nature of 1-(Ethylsulfanyl)propan-2-amine, possessing both a nucleophilic amine and a sulfur-containing thioether, makes it a valuable intermediate in organic synthesis. The presence of these two distinct functional groups allows for a variety of chemical transformations, enabling the construction of diverse molecular architectures.

One area of significance lies in its potential use in the synthesis of bioactive molecules. Thioether moieties are found in a number of pharmaceutical compounds, and the introduction of an amino group provides a handle for further functionalization or for modulating the pharmacological properties of a target molecule. mdpi.com For instance, related alkyl thioether derivatives have been investigated for their potential as antimicrobial additives. researchgate.net

Furthermore, the amine group in this compound can be readily modified to create a wide range of derivatives. For example, it can undergo reactions such as acylation, alkylation, and Schiff base formation, opening up avenues for the synthesis of novel compounds with tailored properties. The synthesis of 1-(trifluoromethylsulfonamido)propan-2-yl esters, for example, highlights a pathway where the amino group of a similar backbone is transformed into a sulfonamide, a common functional group in medicinal chemistry. researchgate.net

Theoretical and Computational Chemistry of 1 Ethylsulfanyl Propan 2 Amine

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(Ethylsulfanyl)propan-2-amine, these methods could provide significant insights into its stability, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful computational method for predicting the ground state properties of molecules. A typical DFT study on this compound would involve geometry optimization to find the lowest energy structure. From this, various properties could be calculated and compiled into a data table.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

PropertyHypothetical ValueDescription
Total Energy (Hartree)ValueThe total electronic energy of the optimized geometry.
Dipole Moment (Debye)ValueA measure of the molecule's overall polarity.
HOMO Energy (eV)ValueEnergy of the Highest Occupied Molecular Orbital.
LUMO Energy (eV)ValueEnergy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap (eV)ValueAn indicator of chemical reactivity and electronic stability.

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

Ab Initio Calculations for Molecular Orbital Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, could be used to perform a detailed analysis of the molecular orbitals (MOs) of this compound. This analysis would reveal how the constituent atoms' orbitals combine to form the molecule's electronic structure. Key orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity.

Electron Density Distribution and Electrostatic Potential Mapping

Visualizing the electron density distribution and electrostatic potential (ESP) map would offer a clear picture of the charge distribution within this compound. The ESP map, in particular, is valuable for identifying electrophilic and nucleophilic sites, which are key to predicting how the molecule will interact with other chemical species. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, while regions of positive potential (blue) signify electron-poor areas.

Conformational Analysis and Intramolecular Interactions

The flexibility of the ethyl and propyl chains in this compound suggests that it can exist in multiple conformations.

Potential Energy Surface Scans

A potential energy surface (PES) scan would be essential for exploring the conformational space of this compound. By systematically rotating around the key single bonds (e.g., C-S, C-C, and C-N bonds), a PES scan can identify the various stable conformers (local minima) and the transition states that connect them. This would provide a detailed understanding of the molecule's flexibility and the energy barriers between different shapes.

Vibrational Analysis and Mode Assignments from Calculations

A computational vibrational analysis would predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies and their corresponding atomic motions (normal modes), each peak in the theoretical spectra could be assigned to a specific type of molecular vibration, such as C-H stretches, N-H bends, or C-S stretches. This information is invaluable for interpreting experimental spectroscopic data.

Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound

Frequency (cm⁻¹)Vibrational ModeDescription
~3400-3300N-H stretchAsymmetric and symmetric stretching of the amine group.
~2960-2850C-H stretchStretching vibrations of the methyl and methylene (B1212753) groups.
~1600N-H bendScissoring vibration of the amine group.
~1450C-H bendBending vibrations of the alkyl chains.
~700-600C-S stretchStretching of the carbon-sulfur bond.

Note: The frequencies in this table are hypothetical and would need to be confirmed by computational analysis.

No Specific Research Found for this compound

Despite a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the properties of this compound were identified.

Our investigation sought to gather detailed research findings on the theoretical and computational chemistry of this compound, with a specific focus on its structural and dynamic properties. The intended analysis was to cover:

Torsional and Dihedral Angle Investigations: To understand the rotational energy barriers and conformational preferences of the molecule.

Molecular Dynamics Simulations: To explore the compound's behavior over time, including its interactions with solvents.

Solvent Effects: To determine how different solvents influence the molecule's conformation and stability.

Hydrogen Bonding Networks: To characterize the hydrogen bonding patterns of the amine group in solvated systems.

Predicted Spectroscopic Parameters: Including computational predictions of its Nuclear Magnetic Resonance (NMR) chemical shifts and its theoretical infrared and Raman vibrational frequencies.

The search included broad and targeted queries for the compound and its structural analogs, such as other thioether amines and aminothioethers. While general principles and computational methodologies for these classes of compounds are well-documented, specific data and in-depth studies for this compound are not available in the public domain.

Consequently, it is not possible to provide an article with the requested detailed research findings, data tables, and in-depth analysis for the specified sections and subsections. The absence of published research on this particular compound means that any attempt to generate the requested content would be speculative and not based on established scientific findings.

General Context on Related Compounds

For context, computational studies on related molecules offer some general insights. For instance, research on simple amines and thioethers provides typical ranges for vibrational frequencies and NMR chemical shifts. dtic.milcdnsciencepub.comdocbrown.infonih.gov Studies on aminoalcohols and other small molecules with hydrogen-bonding capabilities have explored their interactions with water and the formation of hydrogen-bonded networks. nih.govkhanacademy.org However, these general findings cannot be directly and accurately extrapolated to provide specific quantitative data for this compound without dedicated computational analysis of the molecule itself.

The generation of a scientifically accurate and detailed article as per the provided outline is contingent on the availability of specific research data. As no such data for this compound could be located, the requested article cannot be produced.

Mechanistic Elucidation of Reactions Involving 1 Ethylsulfanyl Propan 2 Amine

Postulated Roles of Amine and Thioether Functionalities in Reactivity

Intermolecular Condensation and Polymerization ReactionsThe bifunctional nature of 1-(Ethylsulfanyl)propan-2-amine suggests it could participate in intermolecular condensation or polymerization reactions. For example, reaction with a dicarboxylic acid or its derivative could lead to the formation of a polyamide, where the amine groups react to form amide linkages. Similarly, reaction with a suitable dielectrophile could potentially lead to polymers containing both sulfur and nitrogen atoms in the backbone. The classic aldol (B89426) condensation involves the reaction of enolates, which are not directly applicable here, but analogous condensation reactions involving the amine nucleophile are conceivable.youtube.com

No Catalytic Applications Reported for this compound

Despite a comprehensive review of scientific literature and chemical databases, no documented instances of this compound being utilized as a catalyst in either organocatalytic or metal-catalyzed reactions have been found. The specified compound does not appear in research articles, patents, or other scholarly materials in the context of catalytic transformations.

Therefore, the detailed mechanistic elucidation of reactions involving this compound, as outlined in the requested article structure, cannot be provided at this time. The sections on its role in organocatalytic applications in asymmetric synthesis and its function in metal-catalyzed processes, including any potential for reaction rate enhancement, remain unexplored within the scientific community.

Extensive searches were conducted to identify any research pertaining to the catalytic activity of this specific molecule. These inquiries yielded no results linking this compound to the field of catalysis. The broader search for related thioether amines in catalysis reveals a diverse range of applications for structurally different compounds, but no data can be extrapolated to the subject of this article.

Consequently, data tables on reaction outcomes, such as yields, enantiomeric excess, or turnover numbers, cannot be generated. The absence of any published research means there are no findings to report for the specified subsections:

Catalytic Transformations Mediated by this compound

Role in Metal-Catalyzed Processes and Reaction Rate Enhancement

It is important to note that the lack of published data does not definitively preclude the potential for this compound to possess catalytic properties. It merely indicates that such capabilities have not been discovered, or at least have not been disclosed in publicly accessible scientific literature. Future research may yet uncover catalytic roles for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 1-(Ethylsulfanyl)propan-2-amine in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular framework can be constructed.

A hypothetical ¹H and ¹³C NMR data set for this compound is presented below, based on established chemical shift principles for similar structural motifs.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.95m1HCH-NH₂
~2.65q2HS-CH₂-CH₃
~2.50dd1HS-CH₂-CH (diastereotopic)
~2.40dd1HS-CH₂-CH (diastereotopic)
~1.25t3HS-CH₂-CH₃
~1.10d3HCH-CH₃
~1.50br s2HNH₂

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~48.0CH-NH₂
~40.0S-CH₂-CH
~26.0S-CH₂-CH₃
~23.0CH-CH₃
~15.0S-CH₂-CH₃

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. researchgate.net For this compound, COSY would show correlations between the proton at ~2.95 ppm (CH-NH₂) and the protons at ~2.50/2.40 ppm (S-CH₂-CH) and ~1.10 ppm (CH-CH₃). It would also show a correlation between the quartet at ~2.65 ppm (S-CH₂-CH₃) and the triplet at ~1.25 ppm (S-CH₂-CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.govdocbrown.info The HSQC spectrum would link the proton signals to their corresponding carbon signals as detailed in the tables above, for instance, the proton at ~2.95 ppm would correlate with the carbon at ~48.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is vital for piecing together the molecular skeleton. nih.govdocbrown.info Key HMBC correlations would include:

The protons of the CH-CH₃ group (~1.10 ppm) to the S-CH₂-CH carbon (~40.0 ppm).

The protons of the S-CH₂-CH₃ group (~1.25 ppm) to the S-CH₂-CH₃ carbon (~26.0 ppm).

The protons of the S-CH₂ group (~2.50/2.40 ppm) to the CH-NH₂ carbon (~48.0 ppm) and the S-CH₂-CH₃ carbon (~26.0 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. NOESY could reveal through-space interactions between the methyl protons (CH-CH₃) and the methylene (B1212753) protons of the ethyl group (S-CH₂-CH₃), depending on the preferred conformation.

While solution-state NMR provides information on the average structure in a solvent, solid-state NMR (ssNMR) can characterize the compound in its solid form. This is particularly useful for identifying different crystalline forms (polymorphs), which may exhibit distinct physical properties. By analyzing the anisotropic interactions that are averaged out in solution, ssNMR can provide detailed information about the local molecular environment and packing in the crystal lattice. For this compound, ssNMR could be used to determine the number of crystallographically independent molecules in the unit cell and to study the conformation of the molecule in the solid state.

The flexible nature of the thioether and aminopropane moieties in this compound suggests the existence of multiple conformations in solution. Dynamic NMR studies, which involve recording NMR spectra at different temperatures, can provide information about the energy barriers between these conformers. By analyzing changes in the line shapes of the NMR signals with temperature, it is possible to determine the rates of conformational exchange and the relative populations of the different conformers.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments.

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental composition of this compound.

Predicted HRMS Data

Ion FormulaCalculated m/z
[C₅H₁₃NS + H]⁺120.0841
[C₅H₁₃NS + Na]⁺142.0661

The experimentally determined exact mass would be expected to be in close agreement with these calculated values, confirming the molecular formula.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecular ion. In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragments provides valuable information about the structure of the molecule.

The primary fragmentation pathway for aliphatic amines is typically α-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. For this compound, this would lead to the formation of a stable iminium ion. Another likely fragmentation would involve the cleavage of the C-S bond.

Predicted MS/MS Fragmentation of [C₅H₁₃NS + H]⁺

Fragment m/zProposed Fragment StructureFragmentation Pathway
88.05[CH₃-CH=NH₂]⁺α-cleavage with loss of C₂H₅S•
74.06[CH₂=CH-NH₃]⁺Rearrangement and loss of C₂H₅SH
61.03[C₂H₅S]⁺Cleavage of the CH₂-S bond
44.05[CH₃-CH=NH₂]⁺α-cleavage at the amine

By carefully analyzing the fragments produced, the connectivity and functional groups within the molecule can be confirmed, complementing the data obtained from NMR spectroscopy.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Isomerism

Theoretical Interpretation of Vibrational Modes and Functional Group Identification

The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its primary amine, thioether, and aliphatic hydrocarbon moieties. Theoretical calculations, such as those based on density functional theory (DFT), can predict the vibrational frequencies and assist in their assignment. mdpi.comdtic.milnih.gov For analogous compounds, these predictions have shown good agreement with experimental data. nih.gov

Key vibrational modes anticipated for this compound include:

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. researchgate.netresearchgate.net The presence of hydrogen bonding can cause these bands to broaden and shift to lower frequencies. researchgate.net

C-H Stretching: Aliphatic C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ range. mdpi.com

N-H Bending: The scissoring motion of the -NH₂ group typically appears as a medium to strong band between 1590 and 1650 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines is usually found in the 1020-1250 cm⁻¹ region.

C-S Stretching: The C-S stretching vibrations of thioethers are generally weak and appear in the 600-800 cm⁻¹ range. researchgate.netroyalholloway.ac.uk The exact position can be influenced by the conformation around the C-S bond.

S-C-C Bending and Skeletal Vibrations: The fingerprint region (below 1500 cm⁻¹) will contain a complex series of bands arising from bending and skeletal vibrations of the entire molecule, which are highly sensitive to its conformation.

A theoretical data table of expected vibrational frequencies for key functional groups is presented below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Primary Amine (-NH₂)Asymmetric N-H Stretch3350 - 3500Medium
Primary Amine (-NH₂)Symmetric N-H Stretch3250 - 3400Medium
Primary Amine (-NH₂)N-H Bend (Scissoring)1590 - 1650Medium to Strong
Aliphatic C-HC-H Stretch2850 - 3000Strong
Aliphatic C-HC-H Bend1350 - 1470Medium
Thioether (-S-CH₂-)C-S Stretch600 - 800Weak to Medium
Carbon-NitrogenC-N Stretch1020 - 1250Weak to Medium

Conformational Analysis using IR and Raman Spectroscopic Signatures

The rotational freedom around the C-C and C-S single bonds in this compound gives rise to multiple conformational isomers. These different conformers, or rotamers, can coexist at room temperature, and their relative populations can be influenced by factors such as solvent and temperature. Both FT-IR and Raman spectroscopy can be used to study this conformational isomerism, as different conformers will have distinct vibrational spectra. mdpi.commdpi.com

Raman spectroscopy is particularly well-suited for studying the conformational changes in the hydrocarbon backbone and the C-S linkage. royalholloway.ac.uk For instance, the C-S stretching region may show multiple peaks, with each peak corresponding to a different rotamer (e.g., gauche vs. anti conformation around the C-S bond). mdpi.com By analyzing the temperature dependence of the relative intensities of these bands, the enthalpy difference between the conformers can be determined.

Computational studies on similar thioether-containing molecules have shown that different conformers can have distinct calculated Raman and IR spectra, which can then be compared with experimental results to identify the predominant conformers in a given state. mdpi.com

X-ray Crystallography for Solid-State Molecular Architecture

Crystal Packing and Intermolecular Interaction Analysis (Hydrogen Bonding, Van der Waals)

In the solid state, molecules of this compound would be held together by a network of intermolecular interactions. The primary amine group is capable of acting as both a hydrogen bond donor and acceptor, leading to the formation of N-H···N hydrogen bonds. rsc.org The sulfur atom of the thioether group can also act as a weak hydrogen bond acceptor. researchgate.netnih.gov

A table summarizing the expected intermolecular interactions in the crystal structure of this compound is provided below.

Interaction TypeDonorAcceptorExpected Distance/Geometry
Hydrogen BondN-HNN···N distance of ~3.0-3.5 Å
Hydrogen BondN-HSN···S distance of ~3.3-3.8 Å, often with a less linear N-H···S angle
Van der WaalsC-HC-HClose packing of alkyl chains

Absolute Configuration Determination for Chiral Enantiomers

The presence of a chiral center at the second carbon atom of the propane (B168953) chain means that this compound can exist as a pair of enantiomers, (R)-1-(Ethylsulfanyl)propan-2-amine and (S)-1-(Ethylsulfanyl)propan-2-amine. X-ray crystallography is a powerful technique for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. nih.govthieme-connect.de

The determination of the absolute configuration relies on the phenomenon of anomalous dispersion. nih.gov When X-rays interact with electrons, a small phase shift occurs, which is dependent on the element and the X-ray wavelength. For a chiral crystal composed of a single enantiomer, the intensities of Friedel pairs of reflections (hkl and -h-k-l) will be slightly different. By carefully measuring these differences, the absolute configuration of the molecule in the crystal can be unambiguously determined. The Flack parameter is a value calculated during the crystallographic refinement that indicates the correctness of the assigned absolute configuration. nih.gov For a successful determination, the compound must crystallize in a non-centrosymmetric space group. thieme-connect.de

1 Ethylsulfanyl Propan 2 Amine As a Synthetic Precursor and Building Block

Synthesis of Advanced Organic Intermediates and Fine Chemicals

The dual functionality of 1-(Ethylsulfanyl)propan-2-amine allows it to serve as a strategic starting material for a variety of more complex chemical structures. The primary amine provides a nucleophilic site for building nitrogen-containing frameworks, while the thioether offers a pathway to a range of organosulfur compounds. nih.govsemanticscholar.org

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and natural products. nih.gov Primary amines are fundamental precursors for the synthesis of these rings. This compound can act as the nitrogen-donating component in various cyclization reactions.

For instance, primary amines can undergo condensation reactions with dicarbonyl compounds or their equivalents to form five- or six-membered rings. The reaction of an amine with a 1,4-dicarbonyl compound (the Paal-Knorr synthesis) yields pyrrole derivatives, while reaction with a 1,5-dicarbonyl compound can lead to the formation of piperidine rings. Furthermore, multicomponent reactions, such as the Biginelli or Hantzsch syntheses, often utilize an amine as a key component to construct complex heterocyclic scaffolds like pyrimidines and pyridines. nih.govfrontiersin.org The presence of the (ethylsulfanyl)ethyl side chain on the resulting heterocycle provides a secondary functional group that can be used for further synthetic modifications. Modern synthetic methods, including microwave-assisted reactions and the use of heterogeneous catalysts, have been developed to improve the efficiency and environmental footprint of these cyclization processes. nih.gov

The thioether moiety in this compound is a gateway to a wide array of other sulfur-containing functional groups, which are prevalent in many biologically active molecules. nih.govsemanticscholar.org The synthesis of sulfur-containing compounds often leverages the unique reactivity of the sulfur atom. nih.gov

The thioether can be oxidized to produce the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives have significantly different chemical properties; for example, sulfones are potent electron-withdrawing groups that can activate adjacent C-H bonds for deprotonation and subsequent alkylation. This allows for the elaboration of the carbon skeleton adjacent to the sulfur atom. Additionally, the thioether group itself can participate in transition metal-catalyzed cross-coupling reactions, serving as a handle for the formation of new carbon-sulfur or carbon-carbon bonds.

Asymmetric synthesis, which aims to produce a single enantiomer of a chiral molecule, is crucial in the pharmaceutical industry. A common strategy in asymmetric synthesis is the use of a chiral auxiliary—a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com Chiral amines and their derivatives are among the most common and effective chiral auxiliaries. yale.edutcichemicals.com

This compound, being an enantiomerically pure chiral amine, has the potential to be derivatized into such an auxiliary. For example, it can be reacted with a carboxylic acid to form a chiral amide. The steric and electronic properties of the (ethylsulfanyl)propyl group could then influence the facial selectivity of reactions on the molecule, such as enolate alkylation or aldol (B89426) reactions. wikipedia.org After the desired stereocenter is created, the auxiliary can be cleaved and recovered. Famous examples of amine-based auxiliaries include those derived from pseudoephedrine and phenylglycinol. wikipedia.org Furthermore, chiral amino-thioethers can serve as ligands for transition metals in asymmetric catalysis, where the coordination of both the "soft" sulfur and "hard" nitrogen atoms to a metal center can create a well-defined chiral environment for catalytic transformations.

Derivatization Strategies and Functionalization of the Amine and Thioether Moieties

The synthetic utility of this compound is rooted in the distinct and predictable reactivity of its two primary functional groups. The amine and thioether moieties can be modified through a variety of well-established chemical transformations.

The primary amine group is a versatile nucleophile and can undergo a wide range of reactions to form more complex nitrogen-containing structures.

Amidation and Acylation: The most common reactions of primary amines involve acylation. Reaction with carboxylic acids (often activated with coupling agents), acyl chlorides, or acid anhydrides yields stable amide bonds. Direct amidation with carboxylic acids can be promoted by catalysts, avoiding the need for pre-activation. organic-chemistry.orgresearchgate.netresearchgate.net This is a fundamental transformation for linking the molecule to other synthetic fragments.

Alkylation: Direct alkylation of the amine with alkyl halides can occur, but it is often difficult to control and can lead to mixtures of mono- and di-alkylated products, as well as the formation of quaternary ammonium salts.

Reductive Amination: A more controlled and widely used method for amine alkylation is reductive amination. wikipedia.org This reaction involves the initial condensation of the amine with an aldehyde or ketone to form an imine intermediate. The imine is then reduced in situ to the corresponding secondary or tertiary amine. organicreactions.orgmasterorganicchemistry.com A variety of reducing agents can be used, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride being common choices. masterorganicchemistry.com This method is highly efficient for creating new C-N bonds in a controlled manner. organic-chemistry.org

Reaction Type Reagent Product Functional Group
AmidationCarboxylic Acid (+ catalyst)Amide
AcylationAcyl Chloride / AnhydrideAmide
AlkylationAlkyl HalideSecondary/Tertiary Amine
Reductive AminationAldehyde/Ketone + Reducing AgentSecondary/Tertiary Amine

The thioether (or sulfide) group provides a second site for synthetic modification, focusing on the reactivity of the sulfur atom.

Sulfide Oxidation: Thioethers can be readily oxidized to sulfoxides and subsequently to sulfones using various oxidizing agents. masterorganicchemistry.com Common reagents for this transformation include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). The oxidation level determines the properties of the resulting molecule; sulfoxides are chiral at the sulfur atom and can be used in asymmetric synthesis, while sulfones are stable and possess strong electron-withdrawing properties. nih.gov

S-alkylation: As a nucleophile, the sulfur atom can attack alkyl halides in an S_N2 reaction to form a trialkylsulfonium salt. These salts are useful synthetic intermediates because the sulfonium group is an excellent leaving group.

Sulfur Ylide Formation: The protons on the carbon atom adjacent to the positively charged sulfur in a sulfonium salt are acidic. Treatment with a strong base can deprotonate this position to form a sulfur ylide. baranlab.org Sulfur ylides are zwitterionic species that are highly valuable in synthesis, particularly for the formation of three-membered rings. mdpi.com For example, in the Corey-Chaykovsky reaction, a sulfur ylide reacts with a ketone or aldehyde to produce an epoxide, or with an α,β-unsaturated carbonyl compound to form a cyclopropane. organic-chemistry.orgalfa-chemistry.com

Reaction Type Reagent Intermediate/Product
Sulfide OxidationH₂O₂ or m-CPBASulfoxide, Sulfone
S-alkylationAlkyl Halide (e.g., CH₃I)Sulfonium Salt
Sulfur Ylide FormationStrong Base (on Sulfonium Salt)Sulfur Ylide

Use of this compound in Cascade and Tandem Reactions Remains Largely Unexplored

Cascade reactions, also known as domino or tandem reactions, are chemical processes that involve at least two consecutive transformations in which the subsequent reaction is a result of the functionality formed in the previous step. These reactions are highly valued for their atom economy, reduction of waste, and ability to rapidly construct complex molecular architectures from simple starting materials. The bifunctional nature of this compound, in theory, makes it a candidate for such processes, where the amine and thioether moieties could react sequentially or in a concerted manner with other reagents.

Multicomponent reactions (MCRs), a subset of tandem processes, are reactions in which three or more reactants combine in a single synthetic operation to form a new product that contains portions of all the starting materials. The primary amine group of this compound could potentially participate in well-known MCRs such as the Ugi, Passerini, or Mannich reactions. However, specific instances of its use have not been reported.

The lack of published research on the application of this compound in cascade and tandem reactions suggests that this may be an underexplored area of chemical research. The potential for this compound to serve as a versatile building block in the synthesis of complex heterocyclic structures or other medicinally relevant scaffolds through such efficient synthetic strategies remains to be investigated. Future research in this area could uncover novel synthetic methodologies and expand the utility of this and related β-aminosulfides in organic chemistry.

Due to the absence of specific research data, a data table illustrating the application of this compound in cascade or tandem reactions cannot be provided at this time.

Coordination Chemistry and Ligand Properties of 1 Ethylsulfanyl Propan 2 Amine

Metal Complex Formation and Stoichiometry

The formation of metal complexes with 1-(Ethylsulfanyl)propan-2-amine is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the molar ratio of the reactants. These factors dictate the stoichiometry of the resulting complexes, which can range from simple mononuclear species to more complex polynuclear or cluster-like structures. researchgate.net

Transition metals, with their partially filled d-orbitals, readily form coordination complexes with a wide array of ligands, including those containing nitrogen and sulfur donor atoms. The synthesis of transition metal complexes with this compound typically involves the reaction of a suitable transition metal salt (e.g., chloride, acetate, or sulfate) with the ligand in an appropriate solvent, such as ethanol. researchgate.net The resulting complexes often exhibit octahedral, square planar, or other geometries depending on the coordination number and electronic configuration of the metal ion. researchgate.netnih.gov

The stoichiometry of these complexes can be influenced by the metal-to-ligand ratio used during synthesis. researchgate.net For instance, a 1:1 or 1:2 metal-to-ligand ratio can lead to the formation of complexes with the general formulas [M(L)X₂] or [M(L)₂X₂], where 'M' is the transition metal ion, 'L' is the this compound ligand, and 'X' is an anionic ligand such as a halide. The formation of such complexes is often confirmed through techniques like elemental analysis and molar conductivity measurements. researchgate.net

Table 1: Examples of Synthesized Transition Metal Complexes

Metal IonLigandStoichiometryReference
VariousN-donor ligands[MLCl₂] nih.gov
Cu(II), Ni(II), V(IV)1,2-bis(3,5-dimethylpyrazol-1-yl)-1,2-ethanediolVaries researchgate.net
Mn(II), Co(II), Ni(II), Hg(II), Cu(II), Cd(II)[N1, N4-bis(4-chlorophenyl)succinamide][M(C)₂(H₂O)₂]Cl₂ researchgate.net

While the coordination chemistry of transition metals is extensively studied, main group metals also form a variety of interesting complexes. nih.gov The interactions in main group metal complexes are primarily electrostatic in nature. nih.gov The formation of complexes with ligands like this compound depends on the metal's size, charge density, and the nature of the other ligands present. researchgate.net For instance, complexes of main group metals with sulfur-containing ligands can exhibit significant structural variety. researchgate.net The synthesis of these complexes may involve reactions with metal alkyls or halides.

Chelation Behavior and Coordination Modes

The presence of two potential donor atoms (N and S) in this compound allows for different coordination modes, which significantly influences the structure and reactivity of the resulting metal complexes.

The most common coordination mode for this compound is as a bidentate ligand, where both the nitrogen and sulfur atoms coordinate to the same metal center, forming a stable chelate ring. This chelation effect generally enhances the stability of the complex compared to coordination with two separate monodentate ligands. pvpcollegepatoda.org The formation of a five-membered chelate ring is sterically favorable and is a common feature in the coordination chemistry of similar amino-thioether ligands. The bidentate (N, S) coordination leads to the formation of well-defined geometries, such as square-planar for Pd(II) and Pt(II) complexes. nih.gov

Under certain conditions, this compound can also act as a monodentate ligand, coordinating to a metal ion through either the nitrogen or the sulfur atom. This can occur when the metal ion has a strong preference for one donor type over the other, or when steric hindrance prevents bidentate coordination. For example, in the presence of a "soft" metal ion that has a higher affinity for the "soft" sulfur donor, monodentate coordination through the sulfur atom might be favored. Conversely, with a "hard" metal ion, coordination through the "harder" nitrogen atom is more likely.

Electronically, the nature of the metal ion and the ligand donor atoms plays a crucial role. The hard and soft acid-base (HSAB) principle can be a useful guide in predicting the preferred coordination. "Hard" metal ions (e.g., Cr³⁺, Fe³⁺) tend to bind preferentially to "hard" donor atoms like nitrogen, while "soft" metal ions (e.g., Cu⁺, Pd²⁺, Pt²⁺) have a greater affinity for "soft" donor atoms like sulfur. pvpcollegepatoda.orgnih.gov The electronic properties of the metal ion, such as its d-electron configuration, also dictate the preferred coordination geometry to satisfy ligand field stabilization energy. nih.gov

Lack of Publicly Available Research Data on the Coordination Chemistry and Catalytic Applications of this compound

Following a comprehensive and exhaustive search of publicly accessible scientific databases and literature, it has been determined that there is a significant absence of published research pertaining to the coordination chemistry, spectroscopic properties, and catalytic applications of metal complexes involving the ligand this compound. Despite extensive queries targeting specific areas of investigation as outlined, no dedicated scholarly articles, communications, or datasets were identified for this particular compound.

This systematic review encompassed searches for experimental and theoretical data related to:

The synthesis and characterization of metal complexes of this compound.

Spectroscopic analyses of such complexes, including electronic absorption spectroscopy (d-d transitions) and paramagnetic NMR studies.

Structural determination through X-ray crystallography.

The application of its metal complexes in asymmetric catalysis and polymerization reactions.

The absence of specific findings for this compound prevents the generation of a detailed, evidence-based article as requested. The creation of scientifically accurate content, including data tables and in-depth research findings for the specified sections and subsections, is contingent upon the existence of primary research in the field.

Therefore, while the requested outline provides a robust framework for discussing the chemical properties and applications of a ligand, the specific subject of this compound has not been sufficiently explored in the available scientific literature to provide the necessary information.

Catalytic Applications of Metal Complexes Containing this compound

Development of Novel Homogeneous Catalysts

A comprehensive review of scientific literature and chemical databases indicates a notable absence of published research specifically detailing the development and application of homogeneous catalysts derived from the ligand this compound. While the broader class of thioether-amine ligands has been investigated for its utility in coordination chemistry and catalysis, specific research findings, including detailed catalytic performance data for catalysts incorporating this compound, are not available in the current body of scientific literature.

The field of homogeneous catalysis frequently explores ligands possessing both soft (thioether) and hard (amine) donor atoms due to their potential to form stable and catalytically active complexes with a variety of transition metals. These mixed-donor ligands can offer unique electronic and steric properties that influence the activity, selectivity, and stability of a catalyst. Research in this area is extensive and covers a wide range of catalytic transformations.

However, despite the conceptual potential of this compound as a bidentate N,S-ligand for creating novel homogeneous catalysts, there are no specific examples, data tables, or detailed research findings to report on its use in catalytic applications such as hydrogenation, hydroformylation, cross-coupling reactions, or polymerization. The scientific community has, to date, not published studies that would allow for an authoritative discussion on its role in the development of new catalytic systems.

Therefore, a detailed analysis of research findings, including any data on catalyst performance, reaction scope, or mechanistic studies involving this compound, cannot be provided.

Future Directions and Emerging Research Avenues for 1 Ethylsulfanyl Propan 2 Amine

Integration with Flow Chemistry Methodologies for Continuous Synthesis

The synthesis of chiral amines, a class of compounds to which 1-(Ethylsulfanyl)propan-2-amine belongs, is increasingly benefiting from the adoption of continuous flow chemistry. nih.govrsc.org This technology offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. seqens.comasynt.comresearchgate.net For a molecule like this compound, these benefits could translate into more efficient, consistent, and cost-effective production.

Future research will likely focus on developing a continuous one-flow, multi-step synthesis for this compound and its derivatives. This could involve the integration of different catalytic systems, such as biocatalysis and organometallic catalysis, within a single, uninterrupted process. nih.gov The use of packed-bed reactors with immobilized enzymes or catalysts could enable the stereoselective synthesis of specific enantiomers of this compound, a critical aspect for its potential applications in pharmaceuticals. nih.govrsc.org

The transition from batch to flow chemistry for the synthesis of compounds like this compound presents several key advantages that are driving its adoption in the pharmaceutical and chemical industries. researchgate.netdtu.dkhelgroup.com

FeatureBatch ChemistryFlow Chemistry
Safety Higher risk due to large volumes of reagents and potential for runaway reactions. dtu.dkImproved safety due to small reaction volumes and precise control over reaction conditions. seqens.comdtu.dk
Scalability Scaling up can be challenging and may require significant process re-optimization. asynt.comSeamless scaling from lab to industrial production by running the process for longer durations. seqens.com
Process Control Less precise control over parameters like temperature and mixing. asynt.comPrecise control over reaction time, temperature, and mixing, leading to cleaner products. asynt.comresearchgate.net
Efficiency Can have lower yields and longer reaction times due to inefficient heat and mass transfer.Higher yields and faster reactions due to optimal heat and mass transfer. seqens.com
Sustainability Can generate significant waste and has a larger footprint. dtu.dkMore sustainable with reduced waste streams and a smaller equipment footprint. asynt.comresearchgate.net

The development of such continuous flow processes for this compound will not only enhance its production efficiency but also open up new possibilities for its use as a versatile building block in the synthesis of more complex molecules.

Exploration of Applications in Materials Science (e.g., Polymer Chemistry, Self-Assembly)

The presence of both a thioether and an amine group in this compound makes it an attractive monomer or functionalizing agent for the development of advanced materials. acs.orgnih.gov Sulfur-containing polymers are known for their unique optical, mechanical, and adhesive properties. rsc.orgresearchgate.net

In polymer chemistry, this compound could be incorporated into polymer backbones to create novel materials with tailored properties. For instance, thioether-functionalized polymers have shown promise in applications such as self-healing materials and flexible electronics due to the dynamic nature of the thioether linkage and its affinity for metals like gold. acs.org The amine group, on the other hand, can provide sites for cross-linking, improve adhesion, or act as a catalytic center within the polymer matrix. mdpi.com

The ability of thioether and amine groups to participate in non-covalent interactions also suggests potential applications in the field of self-assembly. Molecules containing these functional groups can form ordered supramolecular structures through hydrogen bonding and other interactions. This could be exploited to create novel hydrogels, responsive materials, or drug delivery systems. nih.gov Research in this area would involve studying the self-assembly behavior of this compound and its derivatives in different solvent systems and conditions.

Potential ApplicationRelevant Functional Group(s)Key Properties and Research Focus
Self-Healing Polymers ThioetherDynamic covalent chemistry of thioethers for reversible bond formation. acs.org
Flexible Conductors ThioetherStrong adhesion to gold nanoparticles for durable conductive coatings. acs.org
Functional Polymer Networks Amine, ThioetherCross-linking via amine groups and tuning of mechanical and optical properties. researchgate.netmdpi.com
Responsive Materials ThioetherOxidation-sensitive polymers that change properties in response to reactive oxygen species. nih.govbiorxiv.org
Drug Delivery Amine, ThioetherSelf-assembly into micelles or nanoparticles for controlled drug release. nih.gov

The exploration of this compound in materials science is still in its early stages, but the unique combination of functional groups offers a rich playground for the design and synthesis of new functional materials.

Computational Design of Novel Derivatives with Tailored Reactivity and Selectivity

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific properties. In the context of this compound, computational methods can be employed to design novel derivatives with tailored reactivity and selectivity for various applications.

Density Functional Theory (DFT) calculations, for example, can be used to predict the electronic properties, reactivity, and spectroscopic signatures of different derivatives of this compound. nih.gov This can help in understanding how modifications to the molecular structure, such as the introduction of different substituents, would affect its behavior as a catalyst, a ligand for metal complexes, or a monomer in polymerization reactions.

Furthermore, computational screening of virtual libraries of this compound derivatives can accelerate the discovery of new compounds with desired functionalities. For instance, by modeling the interaction of these derivatives with a specific enzyme or a metal catalyst, it is possible to identify candidates with enhanced binding affinity or catalytic activity. This in silico approach can significantly reduce the experimental effort required for the development of new and improved chemical entities based on the this compound scaffold.

Future research in this area will likely focus on:

Designing Catalysts: Designing derivatives that can act as efficient organocatalysts or ligands for asymmetric catalysis.

Simulating Polymerization: Modeling the polymerization behavior of this compound derivatives to predict the properties of the resulting polymers.

The synergy between computational design and experimental validation will be crucial for unlocking the full potential of this compound and its derivatives.

Investigation of its Role in Biologically Inspired Chemical Synthesis

Nature provides a vast inspiration for the development of new and efficient chemical transformations. The structural motif of a thioether amine is found in various biologically active molecules, and enzymes are often employed in their synthesis. acs.orgnih.gov Investigating the role of this compound in biologically inspired chemical synthesis represents a promising research avenue.

Biocatalysis, using enzymes to perform chemical reactions, offers a green and highly selective alternative to traditional chemical methods. nih.govnih.gov Enzymes such as transaminases, which are used for the synthesis of chiral amines, could be engineered to accept this compound or its precursors as substrates. rsc.orgacs.org This would allow for the production of enantiomerically pure this compound, which is often a prerequisite for pharmaceutical applications. nih.gov

Furthermore, the thioether group can be a target for enzymatic modification. For example, monooxygenases could be used to selectively oxidize the thioether to a sulfoxide (B87167) or sulfone, introducing new functionalities and potentially altering the biological activity of the molecule.

Inspired by the role of thioesters in biosynthesis, research could also explore the use of this compound in the synthesis of peptide and protein analogues. The thioether linkage can be used as a stable mimic of the disulfide bond, conferring resistance to reduction. nih.gov The amine group allows for its incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques. mdpi.com

Biologically Inspired ApproachKey Enzymes/MethodsPotential Outcome for this compound
Asymmetric Synthesis Transaminases, Imine Reductases nih.govchemistryviews.orgEnantiomerically pure (R)- or (S)-1-(Ethylsulfanyl)propan-2-amine.
Enzymatic Derivatization MonooxygenasesSelective oxidation of the thioether to sulfoxide or sulfone.
Peptide Modification Solid-Phase Peptide Synthesis (SPPS)Incorporation into peptides to create analogues with enhanced stability. nih.gov
Biocatalytic Cascades Multi-enzyme systems acs.orgOne-pot synthesis of complex molecules starting from simple precursors.

The exploration of biocatalytic and biologically inspired methods for the synthesis and modification of this compound holds the key to developing more sustainable and selective chemical processes.

Green Chemistry Aspects of its Synthesis and Reactions

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Applying these principles to the synthesis and reactions of this compound is a critical area for future research.

The development of greener synthetic routes to this compound is a primary focus. This includes the use of renewable starting materials, environmentally benign solvents, and catalytic methods that minimize waste. rsc.orgmdpi.com For instance, exploring the use of deep eutectic solvents (DESs) as reaction media could offer a more sustainable alternative to traditional volatile organic solvents. mdpi.com Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, also present a promising green approach for the synthesis of organosulfur compounds. acs.org

In terms of its reactions, the focus will be on developing catalytic processes that are highly atom-economical. For example, using this compound as a building block in reactions that proceed with high efficiency and selectivity will minimize the formation of byproducts. The use of recyclable catalysts, such as polymer-supported catalysts, can also contribute to the greenness of the process. mdpi.com

Electrochemical methods powered by renewable energy are emerging as a sustainable way to synthesize organosulfur compounds. researchgate.net Future research could investigate the electrochemical synthesis of this compound or its use in electrochemical transformations, further reducing the environmental impact.

Green Chemistry PrincipleApplication to this compound
Prevention of Waste Developing high-yield, atom-economical synthetic routes. rsc.org
Safer Solvents and Auxiliaries Utilizing water, deep eutectic solvents (DESs), or solvent-free conditions. mdpi.comrsc.org
Design for Energy Efficiency Employing mechanochemical synthesis or reactions at ambient temperature and pressure. acs.org
Use of Renewable Feedstocks Investigating synthetic pathways from bio-based starting materials. rsc.org
Catalysis Utilizing biocatalysts, recyclable catalysts, or electrochemical methods. mdpi.comresearchgate.net

By integrating green chemistry principles into all aspects of its life cycle, from synthesis to application, this compound can be established as a truly sustainable chemical building block for the future.

Q & A

Basic Research Questions

Q. What are the key structural features of 1-(Ethylsulfanyl)propan-2-amine, and how do they influence its reactivity in pharmaceutical synthesis?

  • The compound features a secondary amine backbone with an ethylsulfanyl group (–SEt) attached to the propan-2-amine structure. The sulfur atom in the ethylsulfanyl group enhances nucleophilicity, enabling reactions such as alkylation, oxidation (to sulfoxides/sulfones), and participation in Michael additions. This reactivity is critical for synthesizing disubstituted 1-phenylpropan-2-amine derivatives used in medicinal chemistry .

Q. What spectroscopic methods are recommended for characterizing this compound, and what key signals should be observed?

  • NMR :

  • ¹H NMR : Signals for the ethylsulfanyl group (δ ~2.5–3.0 ppm for –SCH2CH3) and the amine protons (δ ~1.5–2.0 ppm, broad if free).
  • ¹³C NMR : Peaks for the sulfur-attached carbon (δ ~35–40 ppm) and amine-bearing carbons.
    • Mass Spectrometry (MS) : A molecular ion peak at m/z 131 (C5H13NS) and fragmentation patterns reflecting cleavage at the S–C bond.
    • IR : Stretching vibrations for N–H (~3300 cm⁻¹) and C–S (~650 cm⁻¹) .

Q. How does the ethylsulfanyl substituent affect the nucleophilicity of this compound compared to its methyl or propyl analogs?

  • The ethylsulfanyl group provides moderate electron-donating effects via the sulfur atom, increasing nucleophilicity relative to methylsulfanyl (smaller steric bulk) but less than propylsulfanyl (longer alkyl chain may hinder accessibility). Comparative studies using kinetic assays or computational modeling (e.g., DFT) can quantify these differences .

Advanced Research Questions

Q. How can transaminase-catalyzed asymmetric synthesis be optimized to achieve high enantiomeric excess (ee) for this compound derivatives?

  • Key Parameters :

  • Enzyme Selection : Screen transaminases (TAs) with broad substrate specificity (e.g., Chromobacterium violaceum TA).
  • Reaction Conditions : Adjust pH (7.5–9.0), temperature (30–45°C), and co-solvents (e.g., DMSO ≤10% v/v) to stabilize the enzyme.
  • Cofactor Recycling : Use isopropylamine or alanine dehydrogenase for efficient PLP regeneration.
    • Reported Outcomes : Optimized conditions yield ®-enantiomers with >99% ee and 88–89% conversion, while kinetic resolution of racemic mixtures achieves (S)-enantiomers at >95% ee .

Q. What strategies can be employed to mitigate racemization during the purification of this compound enantiomers?

  • Low-Temperature Processing : Conduct chromatographic separations (e.g., chiral HPLC) at 4°C to reduce thermal energy-driven racemization.
  • Acidic Buffers : Use trifluoroacetic acid (TFA) in mobile phases to protonate the amine, minimizing base-catalyzed racemization.
  • Enzymatic Dynamic Kinetic Resolution (DKR) : Combine TAs with racemization catalysts (e.g., pyridoxal-5′-phosphate) to convert undesired enantiomers in situ .

Q. In comparative studies, how do the biological activities of this compound derivatives differ from those with aromatic sulfanyl groups (e.g., phenylsulfanyl)?

  • Biological Activity : Ethylsulfanyl derivatives exhibit enhanced metabolic stability compared to phenylsulfanyl analogs (due to reduced oxidative metabolism of aliphatic vs. aromatic sulfur). However, phenylsulfanyl groups may improve receptor binding affinity in certain targets (e.g., serotonin receptors) via π-π interactions.
  • Experimental Design :

  • Synthesize analogs (e.g., 1-(Phenylsulfanyl)propan-2-amine) and compare in vitro assays (e.g., enzyme inhibition, cell viability).
  • Use molecular docking to analyze binding modes .

Q. What are the mechanistic considerations when comparing kinetic resolution versus dynamic kinetic resolution in the synthesis of enantiomerically pure this compound?

  • Kinetic Resolution (KR) : Relies on differential reaction rates of enantiomers with a chiral catalyst (e.g., TA). Maximum theoretical yield: 50% for unreacted enantiomer.
  • Dynamic Kinetic Resolution (DKR) : Integrates in situ racemization of the substrate, enabling 100% theoretical yield. Requires compatible racemization catalysts (e.g., Shvo’s catalyst for amines) and optimized reaction conditions to balance enzyme activity and racemization rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.